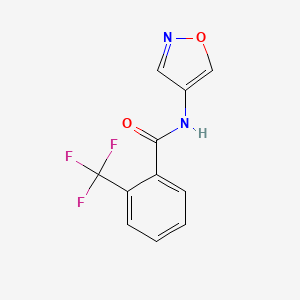
N-(isoxazol-4-yl)-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(isoxazol-4-yl)-2-(trifluoromethyl)benzamide is a chemical entity that can be synthesized through various organic reactions. It is characterized by the presence of an isoxazole ring attached to a benzamide moiety with a trifluoromethyl group. This structure is of interest due to the unique properties imparted by the trifluoromethyl group and the potential biological activities associated with the isoxazole and benzamide functionalities.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from commercially available raw materials. For instance, the synthesis of N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide involves ring-closing reactions, reduction, and acylation as key steps, yielding the final product in more than 30% overall yields . Similarly, the synthesis of isoxazole derivatives can be achieved by reacting trifluoromethyl-substituted anilines with dianions derived from oximes, leading to the formation of isoxazoles where the trifluoromethyl group participates in the cyclization .
Molecular Structure Analysis
The molecular structure of compounds similar to this compound can be confirmed using techniques such as NMR, IR, and single-crystal X-ray diffraction. For example, the unexpected formation of N-(1-(2-aryl-hydrazono)isoindolin-2-yl)benzamides was confirmed by NMR and X-ray diffraction, which indicated a Z configuration of the C=N double bond substituents . Additionally, the crystal structure of benzothiazole derivatives was determined, revealing discrete dimers connected into a three-dimensional network by hydrogen bonds and π-π stacking interactions .
Chemical Reactions Analysis
The reactivity of the trifluoromethyl group in such compounds is noteworthy. It can undergo nucleophilic substitution reactions, as seen in the synthesis of isoxazoles and triazines . The presence of the trifluoromethyl group can also lead to the formation of highly fluorescent products upon oxidation, as demonstrated by the conversion of N-(1-(2-aryl-hydrazono)isoindolin-2-yl)benzamides into 1,2-bis(5-aryl-1,3,4-oxadiazol-2-yl)benzenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and related compounds are influenced by their molecular structure. The trifluoromethyl group is known for its electron-withdrawing properties, which can affect the acidity of adjacent protons and the overall stability of the molecule. The isoxazole ring contributes to the rigidity of the molecule and can participate in hydrogen bonding, affecting solubility and crystallinity. The benzamide moiety is a common feature in many biologically active compounds and can engage in various non-covalent interactions, influencing the compound's pharmacokinetic and pharmacodynamic properties.
Applications De Recherche Scientifique
Discovery of Glycoprotein IIb/IIIa Antagonists
The compound is part of a study that discovered orally active isoxazoline glycoprotein IIb/IIIa antagonists. The research involved evaluating the effect of placing lipophilic substituents at positions alpha and beta to the carboxylate moiety, leading to the identification of a compound with superior potency and duration of antiplatelet effects in dogs. This research is foundational for the development of antiplatelet agents (Xue et al., 1997).
Cycloaddition Reactions
Another study focused on the use of benzo[d]isoxazoles as novel nucleophiles in gold-catalyzed cycloaddition reactions with ynamides, providing a concise and chemoselective access to polysubstituted heterocycles. This research opens pathways for the synthesis of complex molecules for medicinal chemistry applications (Xu et al., 2018).
Synthesis of Heterocyclic Derivatives
Research into the reactivity of benzo[b]thiophen-2-yl-hydrazonoesters towards various nitrogen nucleophiles has led to the synthesis of multiple heterocyclic derivatives, including pyrazole, isoxazole, and pyrimidine derivatives. This demonstrates the compound's role in facilitating diverse chemical transformations (Mohareb et al., 2004).
Inhibition of Dihydroorotate Dehydrogenase
A study on the isoxazol derivative leflunomide and its metabolites revealed their strong inhibitory effects on dihydroorotate dehydrogenase, an enzyme critical for pyrimidine de novo synthesis. This finding has implications for the development of immunosuppressive and antirheumatic drugs (Knecht & Löffler, 1998).
Anti-Influenza Virus Activity
Research on benzamide-based heterocycles has identified compounds with significant antiviral activities against the H5N1 influenza virus. This highlights the potential of such compounds in the development of new antiviral drugs (Hebishy et al., 2020).
Propriétés
IUPAC Name |
N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)9-4-2-1-3-8(9)10(17)16-7-5-15-18-6-7/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYCFRRYGMBYFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CON=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

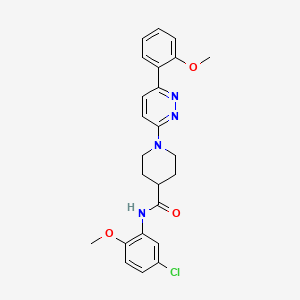
![N-[{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}(methylsulfanyl)methylene]benzenesulfonamide](/img/structure/B2528131.png)
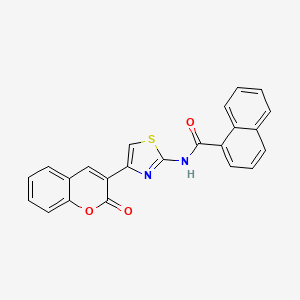
![N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2528136.png)

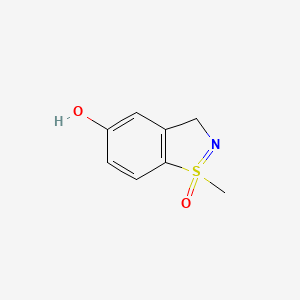
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide](/img/structure/B2528143.png)

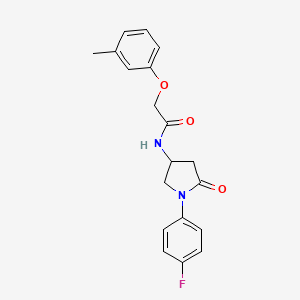
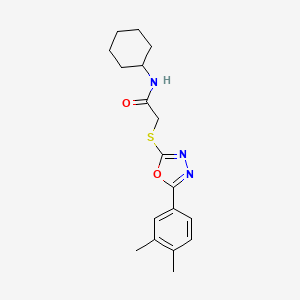

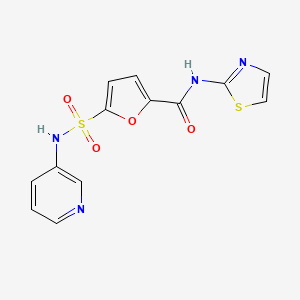

![1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene](/img/structure/B2528153.png)